molecular formula C11H12O5 B3253575 Dimethyl 4-hydroxy-5-methylphthalate CAS No. 22481-13-6

Dimethyl 4-hydroxy-5-methylphthalate

Cat. No. B3253575
CAS RN: 22481-13-6
M. Wt: 224.21 g/mol
InChI Key: CLVLHEUGSSSULY-UHFFFAOYSA-N
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Description

Dimethyl 4-hydroxy-5-methylphthalate is a chemical compound with the molecular formula C11H12O5 . It contains a total of 28 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aromatic esters, and 1 aromatic hydroxyl .


Molecular Structure Analysis

The molecular structure of Dimethyl 4-hydroxy-5-methylphthalate includes 1 six-membered ring, 2 aromatic esters, and 1 aromatic hydroxyl . The compound has a total of 28 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, and 2 double bonds .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis and Rearrangement

    Dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate, a compound closely related to Dimethyl 4-hydroxy-5-methylphthalate, has been synthesized with a yield of 60%. This synthesis involves esterification with methanol and a subsequent reaction with methyl 2-chloropropionate, following an SN1 reaction mechanism (Pen, 2014).

  • Functionalization of Methyl Group

    Research on functionalization of the methyl group in similar compounds has been conducted, leading to the formation of various derivatives like 4-hydroxy, methoxy, trifluoroacetoxy, formyloxy, bromo, and chloro methyl derivatives of 1-methylnaphthalene (Jefford, Rossier, Kohmoto, & Boukouvalas, 1984).

  • Formation of Asymmetrical Spiro Compounds

    A study on 4-dimethylamino-5-methoxynaphthylmethyl carbocation, structurally related to Dimethyl 4-hydroxy-5-methylphthalate, showed its ability to undergo cycloaddition to form asymmetrical spiro compounds, indicating potential for diverse chemical transformations (Pozharskii, Vistorobskii, Rudnev, & Chernyshev, 1996).

Potential Biological and Pharmacological Applications

  • Antifungal Activities

    Phthalide derivatives have displayed significant antifungal activities against plant pathogens, suggesting the potential of Dimethyl 4-hydroxy-5-methylphthalate in agricultural and pharmaceutical applications (Yang, Zhang, Hu, Luo, & Zhang, 2011).

  • Synthesis of Biologically Active Compounds

    The synthesis of dialkyl 5-amino-2-hydroxy-4,6-dimethylisophthalates and their subsequent sulfonylation has been achieved. These sulfonamide derivatives are of interest due to their potential biological activities (Povarov, Shilenkov, Peterson, Suboch, & Tovbis, 2019).

Environmental and Material Science Applications

  • Photochemical Transformation

    The photochemical transformation of dimethyl phthalate in the atmospheric aqueous environment has been studied, highlighting its reaction dynamics and potential environmental impact (Lei, Zhu, Lu, Chen, Xiao, & Peng, 2018).

  • Phthalonitrile-PPO Blends for Material Applications

    Hydroxy-containing phthalonitriles have been blended with low molecular weight poly(2,6-dimethyl-1,4-phenylene oxide), suggesting uses in materials science for creating polymers with good thermal stability and high modulus (Ma, Cheng, Lv, Chen, Hu, Zeng, & Yang, 2018).

Mechanism of Action

While the exact mechanism of action for Dimethyl 4-hydroxy-5-methylphthalate is not known, similar compounds like Dimethyl fumarate are thought to degrade to their active metabolite, monomethyl fumarate (MMF). Both Dimethyl fumarate and MMF up-regulate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway that is activated in response to oxidative stress .

Safety and Hazards

Dimethyl phthalate, a similar compound, is harmful to aquatic life and is rapidly absorbed through the skin . Acute exposure to Dimethyl phthalate via inhalation in humans and animals has shown to result in irritation to the eyes, nose, and throat .

properties

IUPAC Name

dimethyl 4-hydroxy-5-methylbenzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-6-4-7(10(13)15-2)8(5-9(6)12)11(14)16-3/h4-5,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVLHEUGSSSULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001334430
Record name Dimethyl 4-hydroxy-5-methylphthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001334430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 4-hydroxy-5-methylphthalate

CAS RN

22481-13-6
Record name Dimethyl 4-hydroxy-5-methylphthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001334430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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